

L-858,051 and Dopamine D3 Receptor Affinity: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: L 858051

Cat. No.: B1674195

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the binding affinity of dopamine D3 receptor ligands, with a focus on the principles and methodologies used to characterize compounds such as L-858,051. The dopamine D3 receptor, a member of the D2-like family of G protein-coupled receptors, is a significant target in the development of therapeutics for a range of neuropsychiatric disorders, including schizophrenia, substance abuse, and Parkinson's disease. Understanding the affinity and selectivity of ligands for the D3 receptor is paramount for the design of effective and safe pharmaceuticals.

Data Presentation: Dopamine Receptor Binding Affinity

The following table summarizes the in vitro binding affinities (K_i values) of a series of potent and selective dopamine D3 receptor ligands, structurally related to the class of compounds that includes L-858,051. This data is crucial for structure-activity relationship (SAR) studies and for optimizing lead compounds in drug discovery programs. The data highlights the selectivity of these compounds for the D3 receptor over the closely related D2 receptor subtype.

Compound	D3 Receptor Ki (nM)	D2 Receptor Ki (nM)	Selectivity (D2/D3)
Compound 1	0.8	120	150
Compound 2	1.2	250	208
Compound 3	0.5	95	190
Compound 4	2.1	450	214
Compound 5	0.3	80	267

Note: The data presented are representative values from in vitro studies and may vary depending on the specific experimental conditions.

Experimental Protocols: Radioligand Binding Assay

The determination of binding affinity (K_i) for a test compound like L-858,051 at the dopamine D3 receptor is typically achieved through a competitive radioligand binding assay. This method measures the ability of an unlabeled compound to displace a radiolabeled ligand that has a known high affinity and specificity for the receptor.

Materials:

- Receptor Source: Cell membranes prepared from a stable cell line expressing the human dopamine D3 receptor (e.g., CHO-K1 or HEK293 cells).
- Radioligand: A high-affinity D3 receptor radioligand, such as [^3H]-Spiperone or [^{125}I]-Iodosulpride.
- Test Compound: L-858,051 or other unlabeled ligands of interest.
- Non-specific Binding Control: A high concentration of a known D3 receptor antagonist (e.g., haloperidol or eticlopride) to determine non-specific binding.
- Assay Buffer: Typically a Tris-HCl buffer containing physiological concentrations of ions (e.g., NaCl, KCl, CaCl_2 , MgCl_2), adjusted to a pH of 7.4.

- Filtration Apparatus: A cell harvester and glass fiber filters (e.g., Whatman GF/B or GF/C) pre-treated with a substance like polyethylenimine to reduce non-specific binding of the radioligand to the filter.
- Scintillation Counter and Scintillation Fluid: For quantifying the radioactivity bound to the filters.

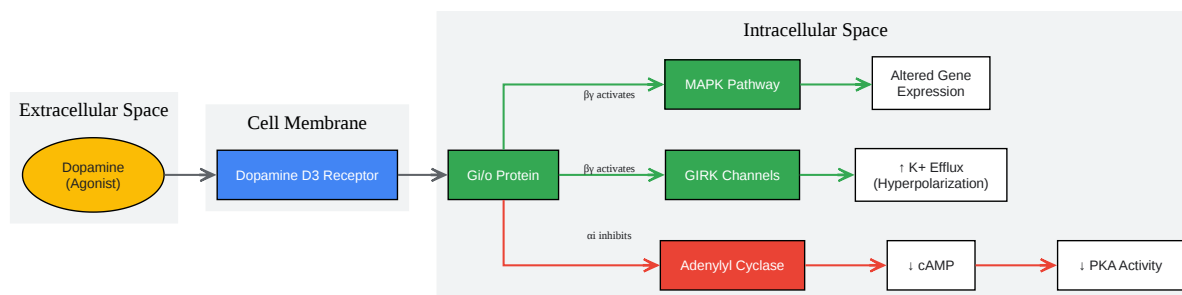
Procedure:

- Membrane Preparation: Cultured cells expressing the D3 receptor are harvested, homogenized, and centrifuged to isolate the cell membranes. The final membrane pellet is resuspended in the assay buffer. Protein concentration is determined using a standard protein assay (e.g., Bradford or BCA assay).
- Assay Setup: The assay is typically performed in 96-well plates. Each well contains a final volume of assay buffer with the following components:
 - A fixed concentration of the radioligand (typically at or below its K_d value for the receptor).
 - A range of concentrations of the unlabeled test compound (L-858,051).
 - A fixed amount of the receptor-containing cell membranes.
 - For determining non-specific binding, a separate set of wells is prepared with the radioligand, membranes, and a saturating concentration of the non-specific binding control instead of the test compound.
 - Total binding is determined in wells containing only the radioligand and membranes.
- Incubation: The assay plates are incubated at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach binding equilibrium (e.g., 60-120 minutes).
- Filtration: Following incubation, the contents of each well are rapidly filtered through the glass fiber filters using the cell harvester. This separates the receptor-bound radioligand from the unbound radioligand. The filters are then washed several times with ice-cold assay buffer to remove any remaining unbound radioligand.

- Quantification: The filters are collected, and scintillation fluid is added. The amount of radioactivity trapped on each filter is then measured using a scintillation counter.
- Data Analysis:
 - The raw data (counts per minute, CPM) are used to calculate the percentage of specific binding at each concentration of the test compound.
 - Specific Binding = Total Binding - Non-specific Binding.
 - The percentage of inhibition of radioligand binding by the test compound is plotted against the logarithm of the test compound concentration.
 - A sigmoidal dose-response curve is generated, and the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined using non-linear regression analysis.
 - The Ki value (the inhibition constant for the test compound) is then calculated from the IC50 value using the Cheng-Prusoff equation:
 - $K_i = IC_{50} / (1 + [L]/K_d)$
 - Where [L] is the concentration of the radioligand used in the assay, and Kd is the dissociation constant of the radioligand for the receptor.

Mandatory Visualizations

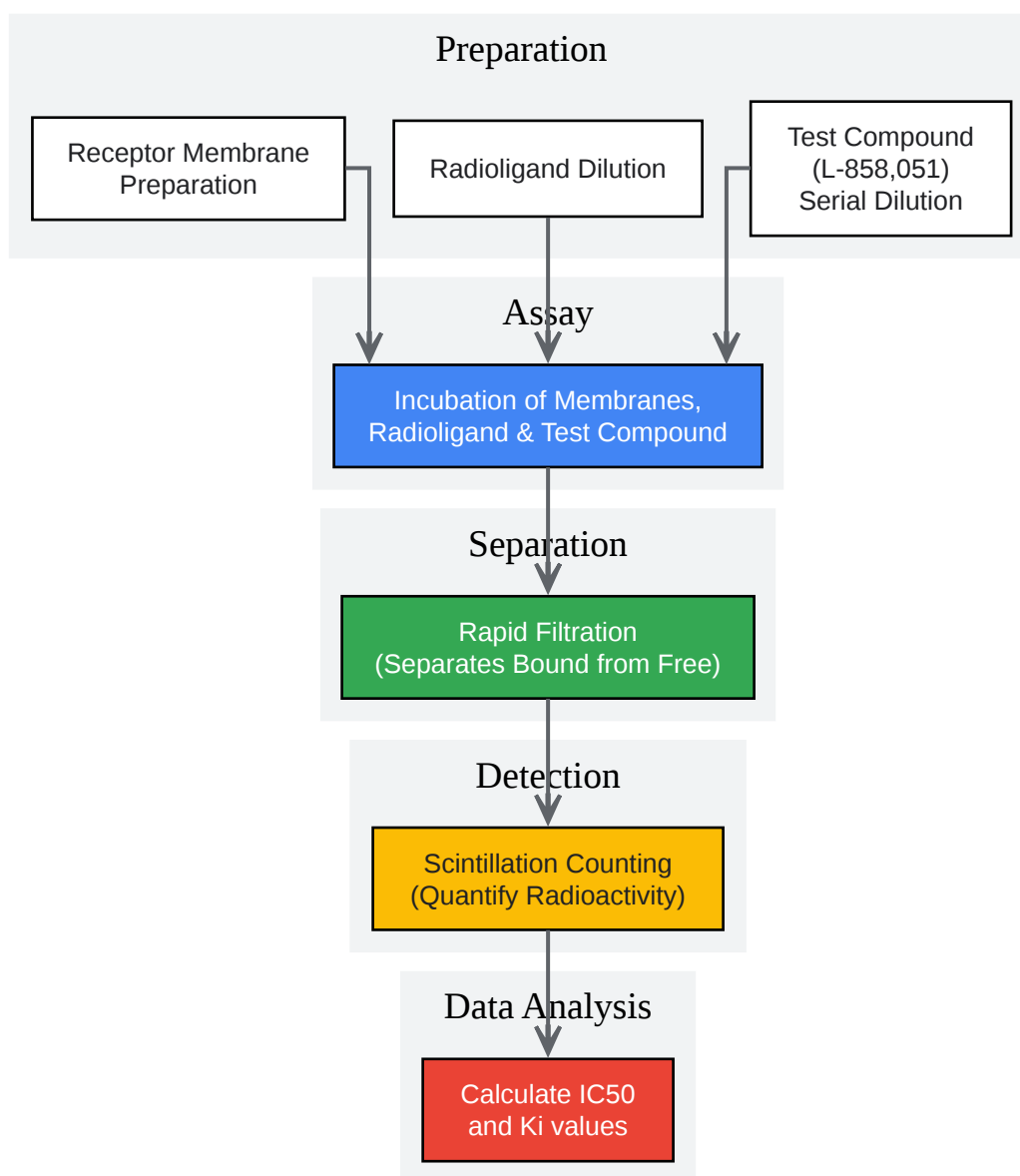
Dopamine D3 Receptor Signaling Pathway



[Click to download full resolution via product page](#)

Caption: Dopamine D3 receptor canonical signaling pathway.

Experimental Workflow for Radioligand Binding Assay



[Click to download full resolution via product page](#)

Caption: Workflow of a competitive radioligand binding assay.

- To cite this document: BenchChem. [L-858,051 and Dopamine D3 Receptor Affinity: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1674195#l-858-051-dopamine-d3-receptor-affinity\]](https://www.benchchem.com/product/b1674195#l-858-051-dopamine-d3-receptor-affinity)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com